molecular formula C10H13NO B13121557 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

Cat. No.: B13121557
M. Wt: 163.22 g/mol
InChI Key: FVPQCQBMENEXPP-UHFFFAOYSA-N
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Description

1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in a potassium carbonate/acetonitrile system under reflux conditions . This reaction typically yields the desired compound in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions and applications in various fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h6,11H,2-5H2,1H3

InChI Key

FVPQCQBMENEXPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)CCCC2

Origin of Product

United States

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